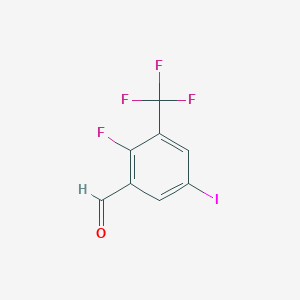
2-Fluoro-5-iodo-3-(trifluoromethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-iodo-3-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H3F4IO It is a benzaldehyde derivative characterized by the presence of fluorine, iodine, and trifluoromethyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-iodo-3-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions. One common method includes the iodination of 2-Fluoro-3-(trifluoromethyl)benzaldehyde using iodine and a suitable oxidizing agent under controlled conditions . The reaction conditions often require specific temperatures and solvents to ensure the selective introduction of the iodine atom at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-iodo-3-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 2-Fluoro-5-iodo-3-(trifluoromethyl)benzoic acid, while reduction yields 2-Fluoro-5-iodo-3-(trifluoromethyl)benzyl alcohol.
Scientific Research Applications
2-Fluoro-5-iodo-3-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-iodo-3-(trifluoromethyl)benzaldehyde depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups, as well as the steric effects of the iodine atom. These factors affect the compound’s interactions with other molecules and its overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)benzaldehyde
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
- 2-Fluoro-5-iodo-3-(trifluoromethyl)benzamide
Uniqueness
2-Fluoro-5-iodo-3-(trifluoromethyl)benzaldehyde is unique due to the specific combination of substituents on the benzene ring. The presence of both fluorine and iodine atoms, along with the trifluoromethyl group, imparts distinct electronic and steric properties that influence its reactivity and potential applications. This makes it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C8H3F4IO |
|---|---|
Molecular Weight |
318.01 g/mol |
IUPAC Name |
2-fluoro-5-iodo-3-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H3F4IO/c9-7-4(3-14)1-5(13)2-6(7)8(10,11)12/h1-3H |
InChI Key |
HDAWQUUAWOEYMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)F)C(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















